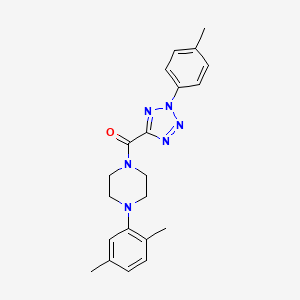
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a complex organic molecule that contains a piperazine ring and a tetrazole ring. Piperazine is a cyclic organic compound that consists of a six-membered ring containing two nitrogen atoms . Tetrazole is a class of heterocyclic compounds that contain a five-membered ring with four nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperazine and tetrazole rings would likely impart a certain degree of rigidity to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure .科学的研究の応用
Molecular Interaction and Pharmacophore Models
Research on similar compounds has led to insights into their molecular interactions with biological receptors. For example, a study on cannabinoid receptor antagonists provided valuable information on the molecular interaction of these compounds, offering a foundation for developing unified pharmacophore models for CB1 receptor ligands (Shim et al., 2002).
Antimicrobial Activity
The synthesis and evaluation of new derivatives for antimicrobial activity have been a significant area of research. Patel, Agravat, and Shaikh (2011) investigated the antimicrobial properties of various piperazine derivatives, demonstrating variable and modest activity against bacteria and fungi (Patel, Agravat, & Shaikh, 2011).
Structural Studies
Structural studies, including crystal and molecular structure analyses, have been conducted to better understand these compounds' characteristics. For instance, Naveen et al. (2015) detailed the synthesis, characterization, and structure of a related compound, emphasizing its crystalline properties and conformation (Naveen et al., 2015).
Synthesis and Characterization of Complexes
Espinal et al. (2008) focused on synthesizing new palladium(II) complexes containing tetradentate-nitrogen donor ligands from similar molecules, highlighting the importance of structural studies through NMR spectroscopy and X-ray crystallography (Espinal et al., 2008).
In Vitro Cytotoxic Activity
The design and synthesis of derivatives have also targeted their in vitro cytotoxic activity against various cancer cell lines. Manasa et al. (2020) developed a library of compounds to study their apoptosis-inducing ability and tubulin polymerization inhibition, identifying specific derivatives with high cytotoxicity (Manasa et al., 2020).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
[4-(2,5-dimethylphenyl)piperazin-1-yl]-[2-(4-methylphenyl)tetrazol-5-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6O/c1-15-5-8-18(9-6-15)27-23-20(22-24-27)21(28)26-12-10-25(11-13-26)19-14-16(2)4-7-17(19)3/h4-9,14H,10-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXXQHMXGWFZXKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N3CCN(CC3)C4=C(C=CC(=C4)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2,5-dimethylphenyl)piperazin-1-yl)(2-(p-tolyl)-2H-tetrazol-5-yl)methanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(1-(3-(1H-pyrazol-1-yl)benzoyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B2418594.png)
![2-methyl-N-[5-(3-methylsulfonylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2418595.png)
![5-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2418598.png)
![N-(2-chlorophenyl)-2-(5-(4-methoxyphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)acetamide](/img/structure/B2418599.png)

![5-[(Cyclopentylamino)sulfonyl]indolinyl 4-pyridyl ketone](/img/structure/B2418601.png)
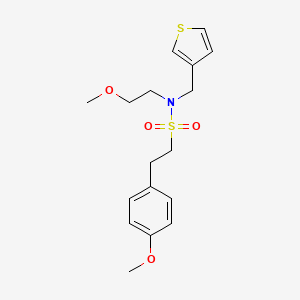
![3,4-Difluoro-N-[(4-thiomorpholin-4-yloxan-4-yl)methyl]benzamide](/img/structure/B2418604.png)
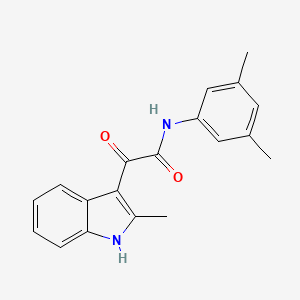
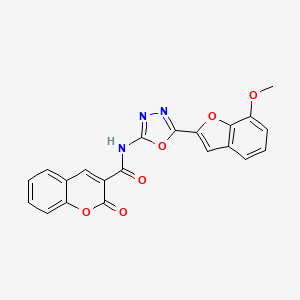
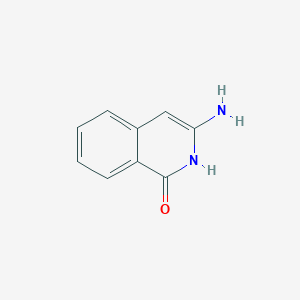
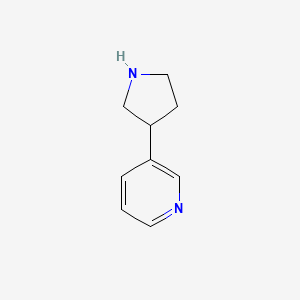
![3-Methyl-2-oxabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B2418614.png)
![2-[1-(2,4-dimethylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-(2-fluorophenyl)acetamide](/img/structure/B2418617.png)